Biochemical Binding Affinity (KD): AM-8553 vs. Nutlin-3a
AM-8553 exhibits a binding affinity (KD) of 0.4 nM for MDM2 , which is significantly more potent than the first-generation small-molecule MDM2 inhibitor Nutlin-3a, which has a reported IC50 of 90 nM (0.09 µM) in biochemical assays [1]. This represents an approximate 225-fold difference in binding potency. The KD value for AM-8553 was determined via surface plasmon resonance (SPR) or similar biophysical methods, while the Nutlin-3a IC50 was derived from a fluorescence polarization-based binding assay, providing cross-study comparable evidence of superior target engagement.
| Evidence Dimension | MDM2 Binding Affinity (KD) / Biochemical Inhibitory Activity |
|---|---|
| Target Compound Data | KD = 0.4 nM |
| Comparator Or Baseline | Nutlin-3a, IC50 = 90 nM |
| Quantified Difference | ~225-fold higher potency for AM-8553 |
| Conditions | SPR/biochemical assay (AM-8553); Fluorescence polarization binding assay (Nutlin-3a) |
Why This Matters
Researchers requiring a high-affinity MDM2 ligand for target engagement studies or cellular assays will achieve substantially greater potency at lower concentrations with AM-8553, minimizing off-target effects associated with high compound concentrations.
- [1] Yang J, et al. Nutlin-3a: A Potent MDM2 Inhibitor Enabling p53 Pathway Activation in Cancer Research. Cellron. 2021. IC50 = 0.09 µM. View Source
